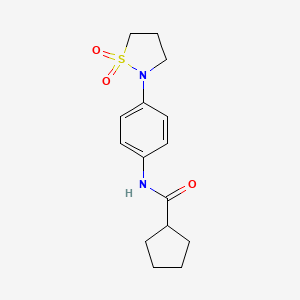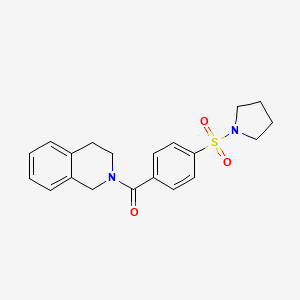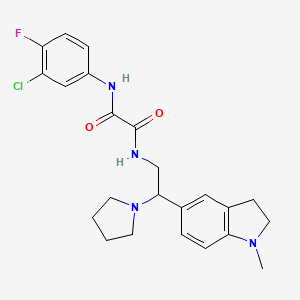![molecular formula C22H19N3O3S2 B2849091 N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-90-4](/img/structure/B2849091.png)
N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a methylsulfonylphenyl group, and a pyridin-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl ring, the methylsulfonylphenyl group, and the pyridin-2-ylmethyl group would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzo[d]thiazol-2-yl group might participate in reactions involving aromatic compounds, while the methylsulfonylphenyl group could be involved in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .Aplicaciones Científicas De Investigación
Structure-Activity Relationships
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the one of interest, is highlighted for its potent inhibition of PI3Kα and mTOR in vitro and in vivo. A study aimed at improving metabolic stability examined various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, showing the potential of such compounds in medicinal chemistry and drug development (Stec et al., 2011).
Antimalarial and Antiviral Applications
Research on N-(phenylsulfonyl)acetamide derivatives, which share a functional group with the compound , demonstrated their in vitro antimalarial activity. These derivatives, upon reacting with nitrogen nucleophiles, formed compounds with significant antimalarial properties and were also studied for potential applications against COVID-19, indicating the compound's relevance in developing treatments for infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Activity
The antimicrobial activities of novel sulfonamide derivatives, which include the benzothiazol moiety as seen in the compound of interest, have been investigated. These studies show that certain configurations of this compound and its derivatives exhibit potent antimicrobial effects, highlighting its utility in addressing microbial resistance and infection control (Fahim & Ismael, 2019).
Synthesis and Chemical Reactivity
Research into alternative products in reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide demonstrates the chemical versatility of compounds with the acetamide group. Such studies are crucial for understanding the reactivity and potential applications of these compounds in synthetic organic chemistry (Krauze et al., 2007).
Anticancer Activity
A study on thiazolyl N-benzyl-substituted acetamide derivatives, which are structurally related to the compound , revealed their inhibitory activity against Src kinase and their potential as anticancer agents. This highlights the compound's relevance in cancer research and the development of novel oncological therapies (Fallah-Tafti et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-30(27,28)18-11-9-16(10-12-18)14-21(26)25(15-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPWAQTZLQNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
amine](/img/structure/B2849010.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849012.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2849014.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2849023.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)

